molecular formula C18H16N4O2S2 B2458655 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-05-6

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2458655
CAS No.: 392292-05-6
M. Wt: 384.47
InChI Key: AELCRSNDELGCEO-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12-6-5-9-14(10-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCRSNDELGCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a thiadiazole ring linked to a benzamide moiety through a thioether bridge. Its molecular weight is approximately 415.5 g/mol. The presence of the thiadiazole ring is particularly noteworthy, as compounds in this category are known for their broad spectrum of biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thiadiazole derivatives can arrest the cell cycle in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds induce apoptosis and inhibit cell proliferation by interacting with specific cellular targets.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineMode of ActionIC50 (µM)
Compound AMCF-7Cell cycle arrest10
Compound BHepG2Apoptosis induction15
This compoundMCF-7/HepG2Cell cycle arrestTBD

Antimicrobial and Antifungal Activities

The compound has also been evaluated for its antimicrobial and antifungal properties. Thiadiazole derivatives have shown effectiveness against various bacterial and fungal strains. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of critical enzymatic processes.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans1830

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Reactive Oxygen Species Scavenging : Some studies suggest that thiadiazole derivatives possess antioxidant properties, which may contribute to their therapeutic effects.

Case Studies

A recent study highlighted the synthesis and evaluation of several thiadiazole derivatives, including this compound. The results demonstrated potent activity against both bacterial and fungal strains, with significant cytotoxic effects observed in cancer cell lines.

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves condensation reactions between thiosemicarbazide derivatives and acylating agents. For example, refluxing precursors with phosphorus oxychloride (POCl₃) in ethanol or acetone under controlled pH conditions (e.g., basification with KOH or ammonia) yields thiadiazole cores. Subsequent functionalization (e.g., introducing thioether or benzamide groups) employs reagents like chloroacetyl chloride or substituted benzoyl chlorides . Characterization via IR, NMR, and mass spectrometry confirms structural integrity .

Q. How are purity and structural identity validated for this compound?

Purity is assessed using thin-layer chromatography (TLC) with solvents like chloroform:acetone (3:1). Structural confirmation involves:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1670 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, NH groups at δ 8.9–10.7 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 383.69 for related derivatives) confirm molecular weights .

Q. What preliminary biological screening methods are used to evaluate anticancer potential?

Initial assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .
  • Cell cycle analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G1/S blockage) .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

Docking into target proteins (e.g., EGFR, tubulin) using software like AutoDock Vina identifies key interactions:

  • Hydrogen bonding : Between the benzamide carbonyl and active-site residues (e.g., Lys48 in EGFR) .
  • Hydrophobic interactions : m-Tolyl groups fitting into hydrophobic pockets .
  • Electrostatic complementarity : Thiadiazole sulfur atoms interacting with polar residues . These insights inform structural modifications (e.g., introducing electron-withdrawing groups on the benzamide ring) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:

  • Cell line specificity : Sensitivity variations (e.g., leukemia vs. solid tumors) .
  • Assay conditions : Incubation time, serum concentration, or solvent (DMSO) effects .
  • Structural analogs : Subtle substitutions (e.g., nitro vs. methoxy groups) altering solubility or target affinity . Validate findings using orthogonal assays (e.g., clonogenic survival alongside cytotoxicity) and standardized protocols .

Q. What strategies improve synthetic yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 1 h) and improves yield via uniform heating .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps in thiadiazole formation . Monitor reaction progress with TLC and optimize workup (e.g., recrystallization in ethanol/DMSO mixtures) .

Q. How do structural modifications influence pharmacokinetic properties?

  • Lipophilicity : Introducing methyl/chloro groups on the benzamide ring increases logP, enhancing membrane permeability .
  • Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation .
  • Solubility : Sulfonate or PEG-ylated derivatives improve aqueous solubility for in vivo studies . Use QSAR models to predict ADME properties and prioritize analogs .

Methodological Considerations

Q. What crystallographic techniques resolve the compound’s 3D structure?

Single-crystal X-ray diffraction:

  • Confirms bond lengths/angles (e.g., C-S bond ~1.75 Å in thiadiazole rings) .
  • Identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimeric structures) .
  • Guides polymorphism studies to assess stability under storage conditions .

Q. How are computational methods integrated into SAR analysis?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps correlating with redox activity) .
  • Molecular dynamics simulations : Assess binding stability over time (e.g., ligand-protein RMSD < 2.0 Å) .
  • Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) .

Data Management and Reproducibility

Q. What practices ensure data integrity in multistep syntheses?

  • Electronic lab notebooks (ELNs) : Track reaction parameters (temperature, solvent ratios) and raw spectral data .
  • Batch-to-batch reproducibility : Standardize purification methods (e.g., column chromatography with fixed gradients) .
  • Open-access databases : Deposit crystallographic data (CIF files) in repositories like the Crystallography Open Database .

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